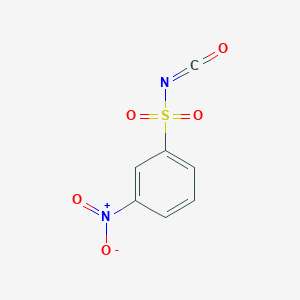

Benzenesulfonyl isocyanate, 3-nitro-

Description

Contextualization within the Class of Sulfonyl Isocyanates

Benzenesulfonyl isocyanate, 3-nitro- belongs to the class of sulfonyl isocyanates, organic compounds characterized by the presence of a sulfonyl group (-SO₂) directly attached to an isocyanate group (-N=C=O). These compounds are known for their high electrophilicity, making them potent reagents in a variety of chemical transformations. The general structure of a sulfonyl isocyanate features two highly electrophilic centers: the carbon atom of the isocyanate group and the sulfur atom of the sulfonyl group. This dual reactivity allows them to react with a wide range of nucleophiles, including alcohols, amines, and even activated C-H bonds.

The reactivity of the isocyanate group is central to the chemistry of these compounds. Nucleophilic attack on the carbonyl carbon of the isocyanate leads to the formation of a variety of important functional groups. For instance, their reaction with alcohols and phenols yields sulfonylurethanes, while their reaction with amines produces sulfonylureas. These reactions are foundational in the synthesis of a diverse array of organic molecules. Aryl sulfonyl isocyanates, in particular, are valuable intermediates in organic synthesis, readily reacting with nucleophiles to form amides, sulfonyl ureas, and various heterocyclic compounds such as pyrrolidine (B122466) derivatives, lactams, and oxazolidinones. chemicalbull.com

Significance of Aromatic Nitro-Substitution in Isocyanate Chemistry

The introduction of a nitro group (-NO₂) onto the aromatic ring of benzenesulfonyl isocyanate at the meta-position significantly modulates its chemical properties. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the isocyanate moiety through both inductive and resonance effects. This electron-withdrawing nature enhances the electrophilicity of the isocyanate carbon, making Benzenesulfonyl isocyanate, 3-nitro- a more reactive species compared to its unsubstituted counterpart. ub.edu

This increased reactivity can be advantageous in various synthetic applications, allowing for reactions to proceed under milder conditions or with less reactive nucleophiles. The presence of the nitro group also influences the regioselectivity of reactions involving the aromatic ring, directing further substitution to the positions meta to both the sulfonyl isocyanate and the nitro group. This predictable influence on reactivity and selectivity makes it a valuable tool for synthetic chemists aiming to construct complex, highly functionalized molecules.

Table 1: Properties of 3-Nitrobenzenesulfonyl Chloride

| Property | Value |

| Molecular Formula | C₆H₄ClNO₄S |

| Molecular Weight | 221.62 g/mol |

| Appearance | Pale cream to cream crystals or powder |

| Melting Point | 58.0-65.0 °C |

| CAS Number | 121-51-7 |

This data pertains to the precursor, 3-Nitrobenzenesulfonyl chloride.

Historical Trajectories in Isocyanate and Nitro Compound Synthesis

The development of synthetic methodologies for isocyanates and the understanding of nitro chemistry have long and rich histories, which provide the foundation for the synthesis and application of complex molecules like Benzenesulfonyl isocyanate, 3-nitro-.

Evolution of Synthetic Methodologies for Isocyanates

The first synthesis of an organic isocyanate was reported by Wurtz in 1848. prepchem.com Since then, a variety of methods for their preparation have been developed. The most common industrial method for producing isocyanates is the phosgenation of amines, which involves treating a primary amine with phosgene (B1210022) (COCl₂). This process, while efficient, involves the use of highly toxic phosgene, prompting the development of alternative, safer synthetic routes.

Non-phosgene methods have become an important area of research. These include the thermal decomposition of carbamates, the Curtius rearrangement of acyl azides, the Hofmann rearrangement of primary amides, and the Lossen rearrangement of hydroxamic acids. More recently, catalytic methods, such as the reductive carbonylation of nitroaromatics, have been explored as more environmentally benign alternatives to traditional phosgenation. vanderbilt.edu For sulfonyl isocyanates specifically, early methods involved the reaction of sulfonyl chlorides with silver cyanate, though this often resulted in low yields. cymitquimica.com

Historical Development of Organic Nitro Chemistry

The chemistry of organic nitro compounds has been a cornerstone of modern organic synthesis since the 19th century. Initially, the focus was on the synthesis of nitroaromatics for use in explosives and dyes. google.com The nitration of aromatic compounds, typically using a mixture of nitric acid and sulfuric acid, has been a fundamental reaction for over 150 years. sigmaaldrich.com

In recent decades, the role of nitro compounds has expanded significantly, with a greater emphasis on their use as versatile intermediates in organic synthesis. google.com The strong electron-withdrawing nature of the nitro group can be exploited to activate adjacent C-H bonds and to facilitate a variety of transformations. acs.org The facile conversion of the nitro group into other functional groups, most notably amines through reduction, has further broadened the synthetic utility of nitro compounds. This rich history of nitro chemistry provides the context for understanding the role of the nitro group in activating Benzenesulfonyl isocyanate, 3-nitro- and its utility in constructing complex molecular targets.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7018-79-3 |

|---|---|

Molecular Formula |

C7H4N2O5S |

Molecular Weight |

228.18 g/mol |

IUPAC Name |

3-nitro-N-(oxomethylidene)benzenesulfonamide |

InChI |

InChI=1S/C7H4N2O5S/c10-5-8-15(13,14)7-3-1-2-6(4-7)9(11)12/h1-4H |

InChI Key |

JOUQRBQVLURJGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N=C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidating Reactivity and Reaction Mechanisms of Benzenesulfonyl Isocyanate, 3 Nitro

Mechanistic Insights into Nucleophilic Addition Reactions

The primary mode of reactivity for Benzenesulfonyl isocyanate, 3-nitro- involves the nucleophilic addition to the central carbon of the isocyanate group. The general mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically followed by a proton transfer step to yield the final, stable addition product. nih.gov

Reaction Pathways with Nitrogen-Containing Nucleophiles and Urea (B33335) Formation

Benzenesulfonyl isocyanate, 3-nitro- readily reacts with primary and secondary amines in a facile and typically exothermic reaction to form substituted sulfonylureas. researchgate.net This transformation is a cornerstone of isocyanate chemistry and proceeds without the need for a catalyst. commonorganicchemistry.com

The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the isocyanate. This nucleophilic attack results in a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer from the nitrogen to the oxygen atom to yield the stable N,N'-disubstituted sulfonylurea product. nih.govresearchgate.net The reaction is generally irreversible and provides a straightforward method for the synthesis of complex urea derivatives. asianpubs.orgbeilstein-journals.org

Table 1: Formation of Substituted Ureas from Benzenesulfonyl isocyanate, 3-nitro- and Various Amines

| Nucleophile (Amine) | Product | Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-(3-nitrophenylsulfonyl)-N'-phenylurea | Inert solvent (e.g., THF, DCM), Room Temp |

| Benzylamine | N-benzyl-N'-(3-nitrophenylsulfonyl)urea | Inert solvent (e.g., THF, DCM), Room Temp |

| Diethylamine | N,N-diethyl-N'-(3-nitrophenylsulfonyl)urea | Inert solvent (e.g., THF, DCM), Room Temp |

This table is illustrative and based on the general reactivity of isocyanates.

Interactions with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and carboxylic acids, also readily react with Benzenesulfonyl isocyanate, 3-nitro-, although the nature of the products and intermediates can differ.

Reaction with Alcohols: The reaction with alcohols leads to the formation of N-(3-nitrophenylsulfonyl)carbamates (urethanes). Similar to the reaction with amines, the mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen yields the stable carbamate (B1207046) product. rsc.org This reaction is fundamental in the synthesis of polyurethanes and can be catalyzed by bases like tertiary amines. nih.gov

Reaction with Carboxylic Acids: The interaction with carboxylic acids is more complex. The initial nucleophilic addition of the carboxylic acid's hydroxyl group to the isocyanate forms an unstable mixed N-carboxyanhydride intermediate. researchgate.net This intermediate is prone to decarboxylation, losing carbon dioxide to generate an N-substituted amide. researchgate.netscielo.br This pathway provides a method for amide synthesis from carboxylic acids, although it is less direct than other methods. nih.gov In some cases, side products can form, limiting the synthetic utility of this specific reaction. scielo.br

Table 2: Reactions of Benzenesulfonyl isocyanate, 3-nitro- with Oxygen Nucleophiles

| Nucleophile | Intermediate | Final Product |

|---|---|---|

| Ethanol | Tetrahedral Alkoxy Intermediate | Ethyl N-(3-nitrophenylsulfonyl)carbamate |

| Acetic Acid | Mixed N-Carboxyanhydride | N-acetyl-3-nitrobenzenesulfonamide (and CO₂) |

| Phenol | Tetrahedral Phenoxy Intermediate | Phenyl N-(3-nitrophenylsulfonyl)carbamate |

This table is illustrative and based on the general reactivity of isocyanates.

Investigations into Cycloaddition Reactions

The unsaturated N=C bond within the isocyanate group of Benzenesulfonyl isocyanate, 3-nitro- allows it to participate in various cycloaddition reactions, acting as a 2π electron component.

1,3-Dipolar Cycloadditions Involving Nitrile Oxides and Azides

While isocyanates can act as dipolarophiles, a more prominent role in the context of 1,3-dipolar cycloadditions is their use as dehydrating agents to generate the 1,3-dipole in situ. Specifically, aryl isocyanates are effective reagents for the conversion of primary nitroalkanes into nitrile oxides. chemtube3d.comlookchem.com The nitrile oxide, a reactive 1,3-dipole, is then trapped by a suitable dipolarophile present in the reaction mixture to form five-membered heterocyclic rings like isoxazoles or isoxazolines. nih.govwikipedia.orgnih.govmdpi.com

In this process, Benzenesulfonyl isocyanate, 3-nitro- would react with the nitroalkane, removing a molecule of water to generate the nitrile oxide, 3-nitrobenzenesulfonamide (B92210), and carbon dioxide. chemtube3d.com The high reactivity of the generated nitrile oxide allows for immediate cycloaddition with an alkene or alkyne. This method avoids the isolation of the often unstable nitrile oxide. lookchem.com

Exploration of Diels-Alder Type Reactivity

Diels-Alder reactions typically involve a [4+2] cycloaddition between a conjugated diene and a dienophile. While the C=N bond of an isocyanate can theoretically act as a dienophile, sulfonyl isocyanates predominantly undergo [2+2] cycloadditions with electron-rich alkenes. researchtrends.netwestmont.edu This reactivity pattern is observed for related compounds like chlorosulfonyl isocyanate and p-toluenesulfonyl isocyanate. benthamdirect.comingentaconnect.com

The reaction of Benzenesulfonyl isocyanate, 3-nitro- with an alkene involves the isocyanate's C=N bond acting as the 2π component and the alkene as the other 2π component, leading to the formation of a four-membered β-lactam (azetidin-2-one) ring. researchtrends.net The strong electron-withdrawing sulfonyl and nitro groups increase the electrophilicity of the C=N bond, facilitating this reaction.

The mechanism of this [2+2] cycloaddition can be either a concerted process or a stepwise pathway involving a 1,4-diradical or zwitterionic intermediate, particularly with electron-rich alkenes. researchtrends.netwestmont.edu The stepwise mechanism often proceeds through a single electron transfer (SET) from the alkene to the isocyanate. westmont.edu

Table 3: Representative [2+2] Cycloaddition Reactions

| Alkene | Product | Potential Mechanism |

|---|---|---|

| 3,4-dihydro-2H-pyran | N-(3-nitrophenylsulfonyl)-β-lactam adduct | Stepwise (via 1,4-diradical intermediate) researchtrends.netwestmont.edu |

| Ethyl vinyl ether | N-(3-nitrophenylsulfonyl)-β-lactam adduct | Stepwise or Concerted benthamdirect.com |

| Styrene | N-(3-nitrophenylsulfonyl)-β-lactam adduct | Concerted or Stepwise |

This table is illustrative and based on the known reactivity of sulfonyl isocyanates.

Rearrangement Processes and Intermediates

The reactions of Benzenesulfonyl isocyanate, 3-nitro- involve several key intermediates and are conceptually linked to certain rearrangement processes.

Intermediates:

Tetrahedral Intermediates: In nucleophilic addition reactions with amines and alcohols, a transient tetrahedral intermediate is formed at the carbonyl carbon before proton transfer stabilizes the molecule. nih.gov

Mixed N-Carboxyanhydrides: The reaction with carboxylic acids proceeds through an unstable mixed anhydride (B1165640) which subsequently decomposes. researchgate.net

1,4-Diradical or Zwitterionic Intermediates: In stepwise [2+2] cycloaddition reactions with certain alkenes, a 1,4-diradical or zwitterionic intermediate is formed after the initial bond formation and before the final ring closure. researchtrends.netwestmont.edu

Rearrangement Processes: While Benzenesulfonyl isocyanate, 3-nitro- itself may not be the primary subject of rearrangement, its chemistry is related to important molecular rearrangements.

Nitrile Oxide–Isocyanate Rearrangement: There is a known thermal rearrangement where nitrile oxides can convert to isocyanates. This is relevant as isocyanates are used to generate nitrile oxides, highlighting the close chemical relationship between these functional groups.

Rearrangements involving Adducts: The adducts formed from reactions of related sulfonyl isocyanates can undergo further rearrangements. For example, the reaction of chlorosulfonyl isocyanate with 1,2-diols can lead to rearranged ketone products. tandfonline.com Similar subsequent reactivity could be anticipated for adducts of Benzenesulfonyl isocyanate, 3-nitro-.

Formation and Reactivity of Sulfonyl Nitrenes

Sulfonyl nitrenes (RSO₂N) are highly reactive intermediates that have been a subject of interest for over half a century due to their capacity to form carbon-nitrogen bonds. nih.gov These species are typically generated from the corresponding sulfonyl azides through thermal or photochemical activation, which leads to the elimination of a nitrogen molecule (N₂). researchgate.netnih.gov Photocatalytic methods, in particular, have been explored to generate and control the reactivity of these intermediates. nih.govresearchgate.netnih.gov

Once formed, sulfonyl nitrenes exist as triplet ground-state species and exhibit radical-like reactivity. nih.govresearchgate.net Their chemistry is characterized by several key transformations, including C-H bond insertion and aziridination of olefins. acs.orgnih.gov In C-H insertion reactions, the sulfonyl nitrene can insert into aliphatic C-H bonds, a process that proceeds via a hydrogen atom transfer pathway. nih.govnih.gov This reactivity has been demonstrated even with highly unreactive alkanes like ethane. nih.gov Another characteristic reaction is the [2+1] cycloaddition with alkenes to form N-sulfonylated aziridines.

The reactivity of sulfonyl nitrenes is often contrasted with that of the related sulfinyl nitrenes (RSON). While sulfonyl nitrenes react at the nitrogen atom, sulfinyl nitrenes are known to undergo electrophilic attack at the sulfur atom. acs.orgnih.govresearchgate.net For instance, the reaction of a sulfonyl nitrene with a sulfoxide (B87167) involves the attack of the sulfur lone pair of the sulfoxide on the nitrene's nitrogen atom to yield a sulfoximine. acs.orgnih.gov Computational studies have been employed to investigate the formation and chemical reactivity profiles of various sulfonyl nitrenes, providing deeper insight into their electronic structure and reaction pathways. researchgate.net

Impact of the Nitro Group on Electrophilic Reactivity and Regioselectivity

The presence of a nitro (-NO₂) group at the meta-position of the benzene (B151609) ring in benzenesulfonyl isocyanate, 3-nitro- significantly influences its reactivity. The nitro group is a powerful electron-withdrawing group, exerting its effect through both negative inductive (-I) and negative resonance (-R) effects. mdpi.com This strong electron-withdrawing nature decreases the electron density on the aromatic ring and, by extension, on the entire sulfonyl isocyanate moiety. mdpi.comnbinno.com

The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom due to the high electronegativity of the adjacent nitrogen and oxygen atoms. nih.govresearchgate.net The electron-withdrawing 3-nitrobenzenesulfonyl group further enhances the electrophilicity of this carbonyl carbon. This increased positive charge makes the isocyanate carbon in 3-nitrobenzenesulfonyl isocyanate a more potent electrophile compared to unsubstituted benzenesulfonyl isocyanate. Consequently, it is expected to react more readily with nucleophiles. rsc.org

This enhanced electrophilicity can lead to faster reaction rates with a wide range of nucleophiles, including alcohols, amines, and carbanions. rsc.orgresearchgate.net In reactions with asymmetric nucleophiles or substrates with multiple potential reaction sites, the nitro group can also influence regioselectivity. The heightened electrophilicity of the isocyanate carbon makes it the primary site of attack. For instance, in reactions involving multifunctional molecules, the increased reactivity of the isocyanate group in 3-nitrobenzenesulfonyl isocyanate will favor addition at the N=C=O moiety over other potential electrophilic centers. While direct studies on the regioselectivity of 3-nitrobenzenesulfonyl isocyanate are specific to the reaction, the general principle is that the highly activated isocyanate will be the dominant reactive site for nucleophilic attack.

Computational and Experimental Mechanistic Studies of Related Sulfonyl Isocyanates

The reaction mechanisms of sulfonyl isocyanates have been investigated through a combination of experimental techniques and computational modeling. These studies provide critical insights into the kinetics, transition states, and stereochemical pathways of their reactions, particularly cycloadditions and reactions with nucleophiles.

Kinetic studies on the reactions of sulfonyl isocyanates have revealed complex mechanistic details. For example, the reaction of benzenesulfonyl isocyanate with triphenylmethanol (B194598) was found to be first order with respect to both reactants. acs.org Interestingly, the rate of isocyanate disappearance was observed to be two to three times faster than the rate of carbon dioxide evolution, suggesting the formation of an intermediate species before the final products are formed. acs.org

The [2+2] cycloaddition of sulfonyl isocyanates with alkenes has been a particular focus of mechanistic investigation. The reactivity and the nature of the mechanism (concerted vs. stepwise) are highly dependent on the substituents of both the isocyanate and the alkene. For instance, the reaction of chlorosulfonyl isocyanate (CSI) with hydrocarbon alkenes is generally considered to proceed through a stepwise dipolar pathway. nih.gov However, substituting a vinyl hydrogen on the alkene with fluorine shifts the mechanism towards a more concerted pathway. nih.gov This change is supported by measured activation parameters and a correlation between reaction rates and the ionization potentials of the alkenes. nih.gov

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition states of these reactions. DFT calculations on the intramolecular cycloaddition of olefinic sulfonyl isocyanates showed the reaction to be endergonic. researchgate.net For intermolecular reactions, the transition states often exhibit zwitterionic character. The presence of π-donating groups on the alkene and electron-withdrawing groups on the isocyanate can decrease the activation energy and favor the formation of specific regioisomers. researchgate.net Computational analysis of the reaction between CSI and a carbonyl group also helped to elucidate the reaction mechanism, showing that the formation of a four-membered urethane (B1682113) ring intermediate is kinetically favored. beilstein-journals.org

| Alkene | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 1-Hexene | 11.2 ± 0.4 | -36 ± 1 | Stepwise (SET) | nih.gov |

| (Z)-3-Methyl-2-pentene | 7.7 ± 0.4 | -39 ± 1 | Stepwise (SET) | nih.gov |

| (Z)-1-Fluoro-1-hexene | 11.0 ± 0.3 | -45 ± 1 | Concerted | nih.gov |

| (E)-1-Fluoro-1-hexene | 12.7 ± 0.3 | -42 ± 1 | Concerted | nih.gov |

The reactions of sulfonyl isocyanates that lead to the formation of heterocyclic compounds are of significant synthetic interest, and their stereochemical outcomes are crucial. The [2+2] cycloaddition with alkenes to form β-lactams is a prominent example. The stereospecificity of this reaction is a key indicator of the underlying mechanism. researchgate.net

A concerted [π²s + π²a] cycloaddition is expected to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the β-lactam product. However, computational and experimental evidence suggests that the mechanism can be influenced by solvent and substituents. In some cases, such as the reaction between sulfonyl isocyanates and vinyl ethers, a loss of stereospecificity is observed. researchgate.net This outcome is explained by a solvent-enhanced asynchronous reaction profile that can shift from a concerted process to a two-step mechanism involving a zwitterionic intermediate, which allows for bond rotation and loss of stereochemical information. researchgate.net

Conversely, reactions that proceed through a definitively concerted pathway, such as the cycloaddition of CSI with certain monofluoroalkenes, are stereospecific. nih.gov Similarly, mild, neat reactions of p-toluenesulfonyl isocyanate with electron-rich alkenes can yield [2+2] cycloaddition products while retaining the ring structure. westmont.edu In transformations involving the generation of other heterocycles, such as the titanium(IV)-catalyzed rearrangement of N-nosyl oxaziridines to form N-nosyl nitrones, subsequent cycloaddition reactions can proceed with excellent diastereoselectivity to produce isoxazolidines. researchgate.net This high degree of stereocontrol is vital for the application of these reactions in asymmetric synthesis.

Advanced Applications of Benzenesulfonyl Isocyanate, 3 Nitro in Organic Synthesis and Materials Science

Strategic Utility as a Building Block in Complex Molecular Architectures

The strategic application of Benzenesulfonyl isocyanate, 3-nitro- as a foundational component allows for the construction of intricate molecular frameworks, including pharmacologically relevant sulfonylureas and novel polymer systems with tailored properties.

The primary and most well-established application of sulfonyl isocyanates is in the synthesis of sulfonylurea derivatives. dergipark.org.trresearchgate.net The reaction proceeds via a nucleophilic addition mechanism where a compound containing an active hydrogen, typically a primary or secondary amine, attacks the electrophilic carbon atom of the isocyanate group. This process is generally efficient and results in the formation of a stable urea (B33335) linkage flanked by a sulfonyl group and the substituent from the amine.

The general synthetic pathway involves reacting Benzenesulfonyl isocyanate, 3-nitro- with a desired amine in an appropriate solvent. dergipark.org.tr The presence of the 3-nitro group enhances the reactivity of the isocyanate, often allowing the reaction to proceed under mild conditions. nih.gov This straightforward and high-yielding reaction provides access to a diverse library of sulfonylurea compounds, which are of significant interest in medicinal chemistry and agrochemical research. dergipark.org.trgoogle.com

| Amine Reactant | Resulting Sulfonylurea Product | Chemical Formula of Product |

|---|---|---|

| Aniline (B41778) | N-(3-nitrobenzenesulfonyl)-N'-phenylurea | C₁₃H₁₁N₃O₅S |

| Benzylamine | N-benzyl-N'-(3-nitrobenzenesulfonyl)urea | C₁₄H₁₃N₃O₅S |

| Cyclohexylamine | N-cyclohexyl-N'-(3-nitrobenzenesulfonyl)urea | C₁₃H₁₇N₃O₅S |

| Morpholine | 1-((3-nitrophenyl)sulfonyl)-3-morpholinourea | C₁₁H₁₃N₃O₆S |

The high reactivity of the isocyanate group also positions Benzenesulfonyl isocyanate, 3-nitro- as a valuable monomer for the synthesis of specialized polymers. Through step-growth polymerization, it can react with difunctional nucleophiles such as diamines or diols to form polyureas and polyurethanes, respectively. nih.gov This reaction does not typically require a catalyst. nih.gov

When incorporated into a polymer backbone, the bulky and polar 3-nitrobenzenesulfonyl moiety acts as a pendant group, which can significantly influence the material's final properties. These pendant groups can enhance thermal stability, alter solubility characteristics, and increase the polymer's glass transition temperature. Furthermore, the nitro group itself offers a site for subsequent chemical modification, allowing for the post-polymerization functionalization of the material to introduce new properties or cross-linking capabilities. The synthesis of polyureas, for instance, involves the reaction of a diisocyanate with a diamine, a process that is finding an increasing number of applications, from coatings to elastomers. nih.govmdpi.comuva.nlrsc.org

| Co-monomer | Resulting Polymer Type | Key Linkage Formed | Potential Property Modification |

|---|---|---|---|

| Hexamethylenediamine | Polyurea | Urea (-NH-CO-NH-) | Increased rigidity and thermal resistance |

| Ethylene Glycol | Polyurethane | Urethane (B1682113) (-NH-CO-O-) | Modified solubility and adhesion |

| Poly(tetramethylene oxide) (PTMO) | Segmented Polyurethane/Polyurea | Urethane/Urea | Introduction of soft segments for elastomeric properties. acs.org |

Design and Synthesis of Functionalized Derivatives

Beyond its direct use in constructing linear chains and polymers, Benzenesulfonyl isocyanate, 3-nitro- is instrumental in the synthesis of a variety of discrete, functionalized molecules, including benzenesulfonamides and diverse heterocyclic systems.

The direct synthesis of N-substituted benzenesulfonamides from benzenesulfonyl isocyanates is not a conventional transformation. The typical reaction of a sulfonyl isocyanate with an amine yields a sulfonylurea. researchgate.net However, the isocyanate group can undergo hydrolysis to produce the parent, unsubstituted sulfonamide.

This reaction occurs when Benzenesulfonyl isocyanate, 3-nitro- is treated with water. The isocyanate moiety is hydrolyzed, leading to the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield 3-nitrobenzenesulfonamide (B92210) and carbon dioxide gas. nih.govrsc.org While this does not directly produce an N-substituted product, it provides a clean route to the core 3-nitrobenzenesulfonamide structure. tcichemicals.com This primary sulfonamide is itself a valuable synthetic intermediate that can be further functionalized through various N-alkylation or N-arylation reactions to generate a wide array of N-substituted benzenesulfonamide (B165840) derivatives. nih.govsemanticscholar.org

The isocyanate functionality, with its system of cumulated double bonds (N=C=O), is an excellent participant in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocyclic structures. Benzenesulfonyl isocyanate, 3-nitro- can engage with a range of reaction partners to construct four, five, and six-membered rings.

A prominent example is the [2+2] cycloaddition with alkenes to form four-membered β-lactam rings. researchtrends.net This reaction is particularly effective with electron-rich alkenes and provides access to N-(3-nitrobenzenesulfonyl)-β-lactams. westmont.edu These structures are valuable intermediates in medicinal chemistry. researchtrends.net Additionally, sulfonyl isocyanates can undergo [5+2] cycloaddition reactions with substrates like 2-vinylaziridines to yield seven-membered cyclic ureas. acs.orgnih.gov The isocyanate can also react as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions, respectively. For instance, reaction with carbodiimides can lead to six-membered heterocyclic systems. acs.org The versatility of Benzenesulfonyl isocyanate, 3-nitro- in these transformations makes it a key reagent for accessing complex, nitrogen- and sulfur-containing heterocyclic scaffolds. researchgate.net

| Reaction Type | Reactant Partner | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | β-Lactam (Azetidin-2-one) | researchtrends.net |

| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazolone | |

| [5+2] Cycloaddition | 2-Vinylaziridine | Seven-membered cyclic urea | acs.orgnih.gov |

| [4+2] Cycloaddition | Carbodiimide | 1,3,5-Oxadiazine derivative | acs.org |

Table of Compounds

| Compound Name |

|---|

| 3-nitrobenzenesulfonamide |

| Aniline |

| Benzenesulfonyl isocyanate, 3-nitro- |

| Benzylamine |

| Carbamic acid |

| Carbon dioxide |

| Chlorosulfonyl isocyanate |

| Cyclohexylamine |

| Ethylene Glycol |

| Hexamethylenediamine |

| Morpholine |

| N-(3-nitrobenzenesulfonyl)-β-lactam |

| N-(3-nitrobenzenesulfonyl)-N'-phenylurea |

| N-benzyl-N'-(3-nitrobenzenesulfonyl)urea |

| N-cyclohexyl-N'-(3-nitrobenzenesulfonyl)urea |

| Poly(tetramethylene oxide) |

| p-toluenesulfonyl isocyanate |

Theoretical and Computational Chemistry Investigations of Benzenesulfonyl Isocyanate, 3 Nitro

Electronic Structure and Bonding Characterization

The electronic landscape of 3-nitrobenzenesulfonyl isocyanate is complex, governed by the interplay of the electron-withdrawing nature of both the sulfonyl isocyanate and the nitro groups, as well as the aromaticity of the benzene (B151609) ring. Computational methods are indispensable for elucidating the nuanced bonding characteristics of such molecules.

Intrinsic Bond Orbitals (IBOs) provide a quantitative method to analyze the localized bonding picture within a molecule, bridging the gap between VB theory and delocalized molecular orbitals. An IBO analysis of 3-nitrobenzenesulfonyl isocyanate would likely reveal the polarization of the N=C and C=O bonds in the isocyanate group, influenced by the strongly electronegative sulfonyl group. This polarization is a key factor in the high reactivity of isocyanates. beilstein-journals.org

Illustrative Valence Bond Resonance Structures:

| Resonance Structure | Description |

|---|---|

| Structure I | Neutral form with standard double bonds in the isocyanate and nitro groups. |

| Structure II | Charge-separated form with a positive charge on the nitrogen of the isocyanate and a negative charge on the oxygen. |

| Structure III | Resonance form showing delocalization of the nitro group's negative charge across its oxygen atoms. |

| Structure IV | Resonance forms involving the benzene ring, showing the electron-withdrawing effect of the substituents. |

The molecular geometry of 3-nitrobenzenesulfonyl isocyanate is dictated by the spatial arrangement of its atoms to minimize steric hindrance and optimize electronic interactions. The geometry around the sulfur atom is expected to be approximately tetrahedral, while the isocyanate group (N=C=O) is nearly linear. mdpi.com The benzene ring remains planar.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are significant in this molecule. The orientation of the sulfonyl isocyanate group relative to the benzene ring can affect the overlap of orbitals and thus the electronic communication between the substituents. These effects can influence the reactivity of both the isocyanate group and the aromatic ring. researchgate.net

Table of Predicted Bond Angles and Dihedral Angles:

| Parameter | Predicted Value (degrees) | Comment |

|---|---|---|

| O=S=O Bond Angle | ~120 | Slightly larger than the ideal tetrahedral angle due to double bond repulsion. |

| C-S-N Bond Angle | ~105 | Consistent with a tetrahedral sulfur center. |

| N=C=O Bond Angle | ~170-180 | Nearly linear as expected for an isocyanate. |

| C-C-N (nitro) Bond Angle | ~120 | Consistent with sp² hybridized carbon in the benzene ring. |

| C-S-N-C Dihedral Angle | Variable | Defines the conformation of the sulfonyl isocyanate group relative to the ring. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org

The reactions of 3-nitrobenzenesulfonyl isocyanate, particularly with nucleophiles, can be modeled by calculating the potential energy surface (PES). youtube.comchemrxiv.orgresearchgate.net The PES maps the energy of the system as a function of the geometric coordinates of the atoms, revealing the lowest energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the reaction barrier, or activation energy. researchgate.net

For nucleophilic attack on the isocyanate carbon, the electron-withdrawing sulfonyl and nitro groups are expected to lower the activation barrier by stabilizing the negative charge that develops on the isocyanate nitrogen in the transition state. Computational studies on related aromatic nitro compounds have shown that the position of the nitro group significantly influences the reaction barriers for nucleophilic aromatic substitution. mdpi.com

Illustrative Data for a Hypothetical Reaction with a Nucleophile (Nu):

| Reaction Step | Calculated Enthalpy Change (ΔH, kcal/mol) | Calculated Activation Energy (Ea, kcal/mol) |

|---|---|---|

| Formation of Reactant Complex | -5.0 | - |

| Transition State for Nucleophilic Attack | +10.2 | 15.2 |

| Formation of Intermediate | -8.5 | - |

| Transition State for Product Formation | +5.7 | 14.2 |

| Formation of Product | -20.1 | - |

Theoretical calculations can predict spectroscopic properties such as infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies of reactants, intermediates, transition states, and products, it is possible to identify unique spectral signatures that can be used to probe the reaction mechanism experimentally. For example, the characteristic stretching frequency of the N=C=O group in 3-nitrobenzenesulfonyl isocyanate would be expected to shift significantly upon reaction with a nucleophile, providing a handle to monitor the reaction progress.

Quantum Chemical Studies of Related Nitro- and Sulfonyl-Containing Species

The study of related molecules provides a valuable context for understanding the properties of 3-nitrobenzenesulfonyl isocyanate. Quantum chemical studies on various aromatic nitro compounds have provided deep insights into their electronic structure and reactivity. rsc.orgresearchgate.netnih.gov Similarly, computational investigations of sulfonyl-containing compounds have elucidated the role of the sulfonyl group in modifying molecular properties and reactivity. nih.gov For instance, studies on chlorosulfonyl isocyanate have highlighted the powerful electron-withdrawing nature of the chlorosulfonyl group, which dramatically increases the electrophilicity of the isocyanate carbon. beilstein-journals.org This effect is expected to be mirrored in 3-nitrobenzenesulfonyl isocyanate.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are fundamental in separating Benzenesulfonyl isocyanate, 3-nitro-, from starting materials, byproducts, and degradation products. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analyte or its derivative.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of isocyanates, primarily after derivatization. The reaction of the isocyanate group with a derivatizing agent, such as an amine, forms a stable urea (B33335) derivative that is amenable to HPLC analysis. epa.govkoreascience.kr This approach enhances chromatographic performance and detection sensitivity.

Reverse-phase HPLC is the most common mode of separation. sielc.com C18 and cyano-bonded silica (B1680970) columns are frequently employed due to their ability to effectively separate aromatic and polar compounds. epa.govsigmaaldrich.com Gradient elution is often necessary to achieve optimal separation of the derivatized analyte from complex sample matrices. koreascience.kr Detection is typically accomplished using a UV detector, often set at 254 nm where the aromatic rings of the derivative absorb, or by mass spectrometry for enhanced selectivity and sensitivity. epa.govsigmaaldrich.com

Table 1: Typical HPLC Conditions for Analysis of Derivatized Aromatic Isocyanates

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18, 5 µm, 250 mm x 4.6 mm epa.gov | Titan C18, 1.9 µm, 5 cm x 2.1 mm | Ascentis ES-Cyano, 5 µm, 15 cm x 4.6 mm sigmaaldrich.com |

| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH 6.2) koreascience.kr | 0.05% Formic Acid in 5:95 Acetonitrile:Water | 0.1% Ammonium Acetate in Water sigmaaldrich.com |

| Mobile Phase B | Acetonitrile koreascience.kr | 0.05% Formic Acid in 95:5 Acetonitrile:Water | 0.1% Ammonium Acetate in Acetonitrile sigmaaldrich.com |

| Gradient | Gradient from 30% B to 50% B koreascience.kr | Gradient from 50% B to 90% B | Isocratic (30% B) sigmaaldrich.com |

| Flow Rate | 2 mL/min epa.gov | 0.5 mL/min | 1.0 mL/min sigmaaldrich.com |

| Detector | UV at 254 nm epa.govsigmaaldrich.com | MS, ESI (+) | UV at 254 nm sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of reactive isocyanates can be problematic, it is an excellent method for analyzing their more volatile and stable derivatives. nih.govsigmaaldrich.com An indirect method involves derivatizing the isocyanate with an excess of a reagent like di-n-butylamine to form a stable urea. nih.gov The excess, unreacted amine can then be quantified by GC, allowing for the indirect determination of the original isocyanate concentration. nih.gov

For structural confirmation of volatile reaction products or impurities, GC is often coupled with a mass spectrometer (GC-MS). The choice of GC column is critical for achieving good separation; columns with phases like poly(dimethylsiloxane) or diphenyl-dimethylpolysiloxane are often suitable for these types of analytes. chromforum.org

State-of-the-Art Mass Spectrometry Approaches

Mass spectrometry (MS) is an essential tool for the characterization of Benzenesulfonyl isocyanate, 3-nitro-, providing information on its molecular weight and structure. It is almost always used in conjunction with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer unparalleled sensitivity and selectivity for the analysis of isocyanates in complex mixtures. nih.govnih.gov This technique is particularly valuable for identifying and quantifying trace levels of the target compound. researchgate.net The isocyanate is typically derivatized prior to analysis to ensure stability during the chromatographic process. nih.govdiva-portal.org

The derivatized 3-nitrobenzenesulfonyl isocyanate can be separated from other components by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this purpose, as it is a "soft" ionization method that minimizes fragmentation and typically produces a protonated molecular ion ([M+H]+) of the derivative. nih.gov Tandem mass spectrometry (MS/MS) can then be used for unambiguous identification by fragmenting the parent ion and analyzing the resulting daughter ions, which provides a structural fingerprint of the molecule. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the structural confirmation of volatile organic compounds. For a compound like Benzenesulfonyl isocyanate, 3-nitro-, GC-MS analysis would be performed on a stable, volatile derivative. diva-portal.orgresearchgate.net The GC separates the derivative from other volatile components in the sample before it enters the mass spectrometer. researchgate.net

Upon entering the MS, the derivative is typically ionized by electron ionization (EI), which is a high-energy technique that causes extensive and reproducible fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint. nih.gov This fragmentation pattern can be compared to spectral libraries or interpreted to elucidate the structure of the original molecule, thus confirming the identity of the isocyanate derivative. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing polar, thermally labile, and non-volatile compounds, making it highly suitable for the derivatives of Benzenesulfonyl isocyanate, 3-nitro-. nih.govnih.gov The technique transfers ions already existing in solution into the gas phase, which minimizes fragmentation and preserves the molecular integrity of the analyte. nih.gov

In the context of analyzing the derivatized isocyanate, ESI-MS would typically be coupled with LC. The primary ion observed would be the protonated molecule ([M+H]+) or an adduct with a cation like sodium ([M+Na]+) or potassium ([M+K]+). researchgate.netrsc.org The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition from the accurate mass of this molecular ion. amazonaws.com The use of derivatizing reagents that introduce an easily ionizable group can significantly enhance the ESI-MS signal and improve the sensitivity of the method. nih.gov

Advanced Spectroscopic Methods for Structural and Mechanistic Investigations

Advanced spectroscopic techniques are indispensable in the detailed study of "Benzenesulfonyl isocyanate, 3-nitro-". These methods provide profound insights into its structure, reactivity, and the transient species that form during its chemical transformations. By employing a combination of in situ infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography, researchers can construct a comprehensive understanding of this reactive molecule.

In Situ and Time-Resolved Infrared Spectroscopy (IR) for Kinetic Studies and Intermediates

In situ and time-resolved infrared (IR) spectroscopy are powerful techniques for monitoring the progress of reactions involving isocyanates in real-time. nih.govrsc.org The strong and characteristic absorption band of the isocyanate (-N=C=O) group, typically appearing in the 2250-2275 cm⁻¹ region, allows for sensitive and quantitative tracking of its concentration. nih.gov

By monitoring the disappearance of the isocyanate peak and the appearance of new peaks corresponding to products, detailed kinetic profiles of reactions can be established. nih.gov This approach is particularly valuable for studying the formation of urethanes, ureas, and other derivatives of "Benzenesulfonyl isocyanate, 3-nitro-". Furthermore, time-resolved IR spectroscopy can detect the formation of short-lived reaction intermediates, providing crucial mechanistic information. rsc.orgasahilab.co.jp For instance, in reactions on catalyst surfaces, IR spectroscopy has been instrumental in identifying the formation of isocyanate species as intermediates. asahilab.co.jpnbinno.com While specific studies on "Benzenesulfonyl isocyanate, 3-nitro-" are not extensively documented in this context, the well-established methodologies for other isocyanates are directly applicable. nih.govrsc.org

Table 1: Characteristic Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Isocyanate (-N=C=O) | 2250 - 2275 |

| Nitro (-NO₂) | 1530 - 1550 (asymmetric) and 1340 - 1360 (symmetric) |

Note: The exact positions of the absorption bands can be influenced by the molecular structure and the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and for monitoring the progress of chemical reactions. nih.gov For "Benzenesulfonyl isocyanate, 3-nitro-", ¹H and ¹³C NMR would provide detailed information about the arrangement of atoms within the molecule.

NMR is also a powerful tool for reaction monitoring. nih.govasahilab.co.jp By acquiring spectra at regular intervals, the disappearance of reactant signals and the emergence of product signals can be quantified to determine reaction kinetics. asahilab.co.jp For example, in the reaction of "Benzenesulfonyl isocyanate, 3-nitro-" with an alcohol, the formation of the corresponding carbamate (B1207046) could be followed by observing the appearance of new signals for the urethane (B1682113) proton and the protons of the alcohol moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for the Aromatic Protons of 3-Nitrobenzenesulfonyl Derivatives

| Proton | Predicted Chemical Shift Range (ppm) |

|---|---|

| H-2 | 8.8 - 9.0 |

| H-4 | 8.5 - 8.7 |

| H-5 | 7.8 - 8.0 |

Note: These are estimated values based on data for 3-nitrobenzenesulfonyl chloride and related compounds. The actual values for the isocyanate may vary.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for "Benzenesulfonyl isocyanate, 3-nitro-" has not been reported, the crystal structure of its immediate precursor, 3-nitrobenzenesulfonyl chloride, is available in the Cambridge Structural Database. nih.gov This structure reveals the geometry of the 3-nitrophenylsulfonyl moiety, including the bond lengths and angles of the sulfonyl chloride and nitro groups relative to the benzene (B151609) ring. Given the close structural similarity, the data for 3-nitrobenzenesulfonyl chloride serves as an excellent model for understanding the solid-state conformation of "Benzenesulfonyl isocyanate, 3-nitro-". The key difference would be the geometry of the isocyanate group replacing the chlorine atom. This powerful technique would be invaluable for confirming the structure of any solid derivatives prepared from "Benzenesulfonyl isocyanate, 3-nitro-".

Electrochemical and Biosensing Techniques for Detection of Related Species

While specific electrochemical or biosensing methods for "Benzenesulfonyl isocyanate, 3-nitro-" are not described in the literature, general methods for the detection of isocyanates can be applied. These techniques often rely on the derivatization of the isocyanate group to produce a species that is electrochemically active or can be recognized by a biological component.

One established method for the detection of isocyanates involves their reaction with a derivatizing reagent to form a stable product that can be analyzed by high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection. google.com For example, reagents containing a secondary amine can react with the isocyanate to form a urea derivative. If the derivatizing agent also contains a fluorescent tag, highly sensitive detection can be achieved. google.com This approach allows for the quantification of low levels of isocyanates in various samples.

The development of biosensors for isocyanates is an area of ongoing research. Such sensors could utilize enzymes or antibodies that can specifically recognize and bind to isocyanate-derived structures, generating a measurable signal. While this technology is still emerging for isocyanates, it holds promise for future applications in environmental and occupational monitoring.

Future Research Directions and Emerging Trends in Benzenesulfonyl Isocyanate, 3 Nitro Chemistry

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022), which presents significant safety and environmental concerns. digitellinc.comnih.govcore.ac.uk A primary focus of future research will be the development of greener and more sustainable synthetic pathways to 3-nitrobenzenesulfonyl isocyanate that circumvent the use of toxic chemicals and minimize waste generation.

One promising approach is the exploration of phosgene-free synthetic routes. digitellinc.comnih.gov This could involve the catalytic carbonylation of 3-nitrobenzenesulfonamide (B92210) or related precursors using safer carbonyl sources like carbon monoxide or dimethyl carbonate. nih.gov The development of efficient and recyclable catalysts for these transformations will be a critical area of investigation.

Furthermore, the principles of green chemistry, such as the use of renewable solvents, atom economy, and energy efficiency, will be integral to the design of next-generation synthetic protocols. rsc.org Research into solvent-free reaction conditions or the use of benign solvent systems will be crucial in reducing the environmental footprint of 3-nitrobenzenesulfonyl isocyanate production. The following table provides a comparative overview of traditional versus potential green synthetic routes.

| Feature | Traditional Synthesis | Potential Green Synthetic Route |

| Carbonyl Source | Phosgene | Carbon Monoxide, Dimethyl Carbonate |

| Catalyst | Often stoichiometric reagents | Recyclable heterogeneous or homogeneous catalysts |

| Solvent | Chlorinated solvents | Supercritical CO2, ionic liquids, or solvent-free |

| Byproducts | HCl, toxic waste | Benign or recyclable byproducts |

| Safety Profile | High risk due to phosgene toxicity | Significantly improved safety profile |

Discovery of Novel Reactivity Patterns and Transformation Pathways

Aryl sulfonyl isocyanates are known for their diverse reactivity, participating in a wide range of chemical transformations. rsc.org Future research is expected to uncover novel reactivity patterns and transformation pathways for 3-nitrobenzenesulfonyl isocyanate, expanding its utility in organic synthesis.

One area of exploration is its participation in novel multicomponent reactions (MCRs). rsc.orgresearchgate.netmdpi.comnih.gov MCRs offer a highly efficient means of constructing complex molecular scaffolds in a single step from three or more starting materials. Investigating the behavior of 3-nitrobenzenesulfonyl isocyanate in MCRs could lead to the rapid synthesis of diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

Another avenue of research will be the exploration of its cycloaddition chemistry beyond known reactions. The electron-withdrawing nature of the nitro and sulfonyl groups enhances the electrophilicity of the isocyanate moiety, making it a prime candidate for novel [2+2], [3+2], and [4+2] cycloaddition reactions with a variety of unsaturated partners. orgsyn.org These investigations could yield new heterocyclic frameworks that are otherwise difficult to access.

| Reaction Type | Potential Reactants | Potential Products |

| Multicomponent Reactions | Amines, alkynes, aldehydes | Highly substituted ureas, heterocycles |

| [2+2] Cycloaddition | Electron-rich alkenes, ketenes | β-lactams, azetidinones |

| [3+2] Cycloaddition | Azides, nitrile oxides | Triazoles, oxadiazoles |

| [4+2] Cycloaddition | Dienes | Dihydropyridinones |

Integration with Flow Chemistry and Continuous Process Development

The inherent hazards associated with highly reactive intermediates like 3-nitrobenzenesulfonyl isocyanate, as well as the exothermicity of its formation and subsequent reactions, make it an ideal candidate for integration with flow chemistry and continuous process development. rsc.orgmdpi.comrsc.orgnih.govrsc.orgnih.govnih.govbeilstein-journals.orgacs.org This technology offers significant advantages in terms of safety, efficiency, and scalability. chimia.chmdpi.com

Future research will focus on developing robust and scalable continuous flow processes for both the synthesis of 3-nitrobenzenesulfonyl isocyanate and its in-situ utilization in subsequent transformations. researchgate.net Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and residence time, thereby minimizing the formation of byproducts and enhancing reaction yields. mdpi.com

The development of integrated, multi-step continuous processes will be a key trend. researchgate.net For instance, a continuous flow system could be designed to first synthesize 3-nitrobenzenesulfonyl isocyanate from its precursors, followed by its immediate reaction with a nucleophile in a subsequent flow module, thus avoiding the isolation and storage of the hazardous intermediate.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involving 3-nitrobenzenesulfonyl isocyanate necessitates the advanced characterization of transient species and reaction intermediates. researchgate.netaip.orgrsc.org The high reactivity of this compound often leads to the formation of short-lived intermediates that are difficult to detect using conventional analytical techniques.

Future research will employ a combination of advanced spectroscopic and computational methods to elucidate these reaction pathways. In-situ spectroscopic techniques, such as rapid-scan FTIR and NMR spectroscopy, can provide real-time information on the formation and decay of intermediates during a reaction. mt.commt.comresearchgate.netpaint.org These experimental studies will be complemented by high-level computational modeling to predict the structures and energies of transition states and intermediates, providing a more complete picture of the reaction landscape.

| Technique | Information Gained |

| In-situ FTIR Spectroscopy | Real-time monitoring of functional group transformations |

| In-situ NMR Spectroscopy | Structural elucidation of transient intermediates |

| Mass Spectrometry | Identification of reaction intermediates and products |

| Computational Chemistry | Prediction of reaction pathways, transition states, and intermediate stabilities |

Application of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction

In the realm of materials science, ML algorithms can be trained on existing data to predict the properties of polymers and other materials synthesized using 3-nitrobenzenesulfonyl isocyanate. This will enable the in-silico design of new materials with tailored properties for specific applications, such as advanced coatings, adhesives, and electronic materials.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-nitro-benzenesulfonyl isocyanate, and how can reaction efficiency be optimized?

- Methodology : Start with benzenesulfonyl chloride as the precursor. Introduce a nitro group via nitration using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration. Subsequently, react the nitro-substituted sulfonyl chloride with cyanate salts (e.g., sodium cyanate) in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Monitor the reaction via TLC or HPLC to track isocyanate formation. Optimize yields by adjusting stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to cyanate) and reaction time (typically 12–24 hours) .

Q. How should researchers characterize the purity and structural integrity of 3-nitro-benzenesulfonyl isocyanate?

- Analytical Techniques :

- GC-MS : Confirm purity (>97% as per industrial standards) and detect volatile impurities .

- NMR Spectroscopy : Use H and C NMR to verify nitro and isocyanate functional groups. The sulfonyl group typically appears as a singlet at ~7.5–8.5 ppm in H NMR.

- FT-IR : Identify characteristic peaks for -NCO (~2270 cm) and -SO- (~1350–1150 cm) .

Q. What safety precautions are critical when handling 3-nitro-benzenesulfonyl isocyanate?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 3-nitro-benzenesulfonyl isocyanate in nucleophilic reactions?

- Approach : Variability in reactivity (e.g., with amines or alcohols) may arise from differences in solvent polarity, temperature, or trace moisture. For example, in anhydrous THF at -20°C, the isocyanate group reacts selectively with primary amines to form ureas, while in polar solvents (e.g., DMF), competing hydrolysis may occur. Use kinetic studies (e.g., monitoring via F NMR if fluorinated analogs are used) to isolate reaction pathways .

Q. What role does 3-nitro-benzenesulfonyl isocyanate play in enhancing biopesticide efficacy, and how is its activity quantified?

- Application : In Trichoderma viride biopesticide formulations, it acts as a reactive intermediate to modify fungal cell wall components, enhancing adhesion to plant surfaces. Activity is quantified via GC-MS analysis of fungal metabolite profiles, where its presence correlates with increased production of growth-promoting volatiles (e.g., 1,3,6,10-cyclotetradecatetraene) .

Q. How can orthogonal experimental design optimize the synthesis of derivatives from 3-nitro-benzenesulfonyl isocyanate?

- Strategy : Apply a Taguchi orthogonal array to test variables such as solvent (dichloromethane vs. THF), temperature (-20°C vs. 25°C), and catalyst (e.g., DMAP vs. no catalyst). Use ANOVA to identify significant factors affecting yield. For example, a study on sulfonimide synthesis found that molar ratio (sulfonamide:sulfonyl chloride = 1:1.5) and NaOH concentration (2M) were critical .

Methodological Notes

- Contradiction Analysis : When reproducibility issues arise, cross-validate analytical methods (e.g., combine GC-MS with LC-TOF) to rule out instrument-specific artifacts .

- Synthetic Byproducts : Trace amounts of benzenesulfonic acid (detectable via ion chromatography) may form due to hydrolysis; use molecular sieves or anhydrous MgSO to mitigate moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.